3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone inhibits mTOR kinase, a key regulator of cell growth, proliferation, and survival. mTOR kinase is hyperactivated in various diseases, including cancer, diabetes, and neurodegenerative disorders. By inhibiting mTOR kinase, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone blocks the downstream signaling pathways that promote cell growth and survival, leading to cell death and/or growth arrest.
Biochemical and Physiological Effects
3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone has been shown to induce cell death and/or growth arrest in various cancer cell lines, including breast, prostate, lung, and colon cancer. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. In animal models of neurodegenerative disorders, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone has several advantages for lab experiments, including its high potency and selectivity for mTOR kinase, its ability to inhibit both mTORC1 and mTORC2 complexes, and its favorable pharmacokinetic properties. However, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone also has some limitations, including its potential off-target effects, its variable efficacy in different cancer cell lines, and its potential toxicity in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone. One direction is to investigate its potential as a therapeutic agent in combination with other drugs or therapies, such as chemotherapy, radiation therapy, or immunotherapy. Another direction is to explore its efficacy and safety in clinical trials in humans. Additionally, further research is needed to elucidate its molecular mechanisms of action and to identify biomarkers that can predict its efficacy and toxicity.
Synthesemethoden
The synthesis of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone involves the condensation of 2-(1-azepanyl)acetic acid with 2,3-difluorobenzylamine to form the corresponding amide, followed by cyclization with piperazine-1,4-dione. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In diabetes research, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone has been shown to improve insulin sensitivity and glucose tolerance in animal models. In neurodegenerative disorder research, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-4-[(2,3-difluorophenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2N3O2/c20-15-7-5-6-14(18(15)21)13-24-11-8-22-19(26)16(24)12-17(25)23-9-3-1-2-4-10-23/h5-7,16H,1-4,8-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRROHHPGYSKTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.